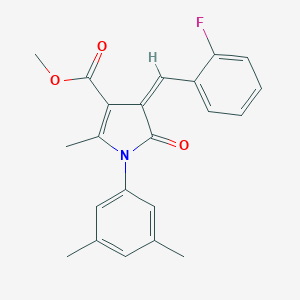
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDPC, is a synthetic compound that belongs to the class of pyrrole derivatives. It has garnered attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anticonvulsant effects. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent anticonvulsant and analgesic effects, which make it a useful tool for studying these conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent, particularly in the context of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential applications in medicinal chemistry.
In conclusion, methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. It has been studied for its anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has shown promise as a tool for studying various conditions. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,5-dimethylphenyl)-3-oxobutylhydrazine. This intermediate compound is then reacted with 2-fluorobenzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to form methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been studied for its potential as a neuroprotective agent and for its ability to inhibit cancer cell growth.
Propriétés
Formule moléculaire |
C22H20FNO3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
methyl (4Z)-1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20FNO3/c1-13-9-14(2)11-17(10-13)24-15(3)20(22(26)27-4)18(21(24)25)12-16-7-5-6-8-19(16)23/h5-12H,1-4H3/b18-12- |
Clé InChI |
GBRGIYQRBVQPHF-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N2C(=C(/C(=C/C3=CC=CC=C3F)/C2=O)C(=O)OC)C)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)


![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297337.png)


![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)

![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)

![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)
